(1S,5R,Z)-5-(tert-butyldimethylsilyloxy)-3-((E)-2-((1R,3aS,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-2-Methylenecyclohexanol
CAS No.: 132054-64-9
Cat. No.: VC0187577
Molecular Formula: C34H60O3Si
Molecular Weight: 544.936
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132054-64-9 |
|---|---|
| Molecular Formula | C34H60O3Si |
| Molecular Weight | 544.936 |
| IUPAC Name | (1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexan-1-ol |
| Standard InChI | InChI=1S/C33H58O3Si/c1-23(13-11-19-32(6,7)35)28-17-18-29-25(14-12-20-33(28,29)8)15-16-26-21-27(22-30(34)24(26)2)36-37(9,10)31(3,4)5/h15-16,23,27-30,34-35H,2,11-14,17-22H2,1,3-10H3/b25-15+,26-16-/t23-,27-,28-,29+,30+,33-/m1/s1 |
| Standard InChI Key | WDTXWBZIHDMZAC-HUFGULQQSA-N |
| SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O[Si](C)(C)C(C)(C)C)C |
Introduction
The compound (1S,5R,Z)-5-(tert-butyldimethylsilyloxy)-3-((E)-2-((1R,3aS,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-2-methylenecyclohexanol is a complex organic molecule with a specific stereochemistry. It features a tert-butyldimethylsilyloxy (TBDMS) protecting group, which is commonly used in organic synthesis to protect alcohols from unwanted reactions. The compound's structure includes a cyclohexanol backbone with an indenylidene side chain, indicating potential applications in synthetic organic chemistry, particularly in the synthesis of complex natural products or pharmaceutical intermediates.
Molecular Formula and Weight
CAS Number
Storage Conditions
Purity and Specification
Synthesis and Applications
The synthesis of this compound likely involves multiple steps, including the formation of the indenylidene moiety and the attachment of the TBDMS protecting group. The presence of the TBDMS group suggests that the compound is an intermediate in a larger synthetic scheme, possibly aimed at producing complex molecules with specific biological activities.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C33H58O3Si |
| Molecular Weight | 530.90 g/mol |
| CAS Number | 132054-64-9 |
| Purity | 98% |
| Storage Conditions | -20°C |
Suppliers and Availability
This compound is available from several suppliers, including Shanghai Yuanye Biotechnology Co., Ltd., and BOC Sciences . The pricing for this compound varies and is typically available upon inquiry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume